molecular formula C46H79N2+ B14238495 Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- CAS No. 216148-77-5

Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-

Cat. No.: B14238495
CAS No.: 216148-77-5
M. Wt: 660.1 g/mol
InChI Key: SEJDJGWZQZQVEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(dihexadecylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl-pyridinium compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- involves its interaction with cellular components, primarily through its fluorescent properties. The compound can bind to specific molecular targets, allowing for visualization and tracking in biological systems . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
  • Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
  • Pyridinium, 4-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-

Uniqueness

Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- is unique due to its long alkyl chains, which enhance its hydrophobic interactions and membrane permeability. This property makes it particularly useful in applications requiring strong membrane association and fluorescence .

Properties

CAS No.

216148-77-5

Molecular Formula

C46H79N2+

Molecular Weight

660.1 g/mol

IUPAC Name

N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

InChI

InChI=1S/C46H79N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45/h32-39,42-43H,4-31,40-41H2,1-3H3/q+1

InChI Key

SEJDJGWZQZQVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C

Origin of Product

United States

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